BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Lipophilicity Drug-likeness Oral bioavailability

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 1483845-42-6) is a heteroarenecarbaldehyde belonging to the 1,4-benzodioxane class, featuring a reactive aldehyde handle at position 6 and a strongly electron-withdrawing trifluoromethyl group at position 5 on the fused dioxine ring. With a molecular formula C₁₀H₇F₃O₃ and molecular weight of 232.16 g/mol, this compound serves as a high-value synthetic building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
Cat. No. B7903830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Molecular FormulaC10H7F3O3
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2C(F)(F)F)C=O
InChIInChI=1S/C10H7F3O3/c11-10(12,13)8-6(5-14)1-2-7-9(8)16-4-3-15-7/h1-2,5H,3-4H2
InChIKeyACIZPGIIDKSFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Core Properties and Procurement Rationale


5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 1483845-42-6) is a heteroarenecarbaldehyde belonging to the 1,4-benzodioxane class, featuring a reactive aldehyde handle at position 6 and a strongly electron-withdrawing trifluoromethyl group at position 5 on the fused dioxine ring [1]. With a molecular formula C₁₀H₇F₃O₃ and molecular weight of 232.16 g/mol, this compound serves as a high-value synthetic building block for medicinal chemistry and agrochemical discovery programs [1]. Its computed XLogP3-AA value of 2.0 places it within the optimal lipophilicity range (LogP 2-3) associated with favorable oral bioavailability and membrane permeability, making it a strategically important intermediate for lead optimization campaigns [2].

Why 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Cannot Be Replaced by Common 5-Substituted Analogs


Substituting the 5-CF₃ group with halogen, methyl, or hydrogen analogs fundamentally alters the physicochemical profile of the benzodioxane scaffold. The trifluoromethyl group imparts a unique combination of high lipophilicity (XLogP3-AA = 2.0), strong electron-withdrawing character (Hammett σₘ = 0.43), and enhanced metabolic stability that cannot be replicated by any single in-class substituent [1]. For example, the 5-Br analog achieves only XLogP3-AA = 1.8, while the 5-Cl analog reaches XLogP3-AA = 1.7 and the unsubstituted parent compound falls to XLogP3-AA = 1.0 [1][2]. These differences directly impact downstream biological performance, synthetic reactivity, and pharmacokinetic properties, making generic substitution a high-risk decision for programs requiring predictable and optimal molecular properties.

Quantitative Differentiation Evidence: 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde vs. Closest Analogs


Lipophilicity Advantage: CF₃ Substituent Delivers Optimal LogP for Oral Bioavailability vs. All 5-Substituted Analogs

The target compound achieves an XLogP3-AA of 2.0, which is the only value among all tested 5-substituted 1,4-benzodioxane-6-carbaldehyde analogs that falls squarely within the optimal LogP 2-3 window for oral drug candidates per Lipinski's guidelines [1]. The 5-Br analog (XLogP3-AA = 1.8), 5-Cl (XLogP3-AA = 1.7), 5-CH₃ (XLogP3-AA = 1.5), 5-F (XLogP3-AA = 1.2), and the unsubstituted parent (XLogP3-AA = 1.0) all exhibit suboptimal lipophilicity that may compromise membrane permeability and overall bioavailability [2].

Lipophilicity Drug-likeness Oral bioavailability

Electron-Withdrawing Power: CF₃ Provides the Strongest Inductive Activation of the Aldehyde for Nucleophilic Reactions

The Hammett σₘ constant quantifies the electron-withdrawing effect of the 5-position substituent on the aromatic ring and, consequently, on the electrophilicity of the aldehyde group. The CF₃ group exhibits σₘ = 0.43, the highest value among all 5-substituted analogs, compared to Br (σₘ = 0.39), Cl (σₘ = 0.37), F (σₘ = 0.34), CH₃ (σₘ = -0.07), and H (σₘ = 0.00) [1]. This means the target compound's aldehyde carbon is significantly more electrophilic, leading to faster reaction rates in nucleophilic additions, condensations, and Schiff base formations—key transformations in library synthesis and bioconjugation strategies [2].

Electrophilicity Reactivity Hammett Constants

Metabolic Stability: CF₃ Group Confers Resistance to Oxidative Metabolism Unavailable in Non-Fluorinated Analogs

The trifluoromethyl group is widely recognized in medicinal chemistry for blocking sites of oxidative metabolism, particularly cytochrome P450-mediated hydroxylation, due to the high C-F bond dissociation energy (~130 kcal/mol) and the strong electron-withdrawing effect that deactivates the aromatic ring toward electrophilic oxidation [1]. In contrast, the 5-CH₃ analog introduces a benzylic methyl group that is susceptible to CYP450-mediated oxidation to the corresponding carboxylic acid, potentially leading to rapid metabolic clearance or toxic metabolite formation [2]. While direct head-to-head metabolic stability data for this specific compound are not published, the class-level effect of CF₃ on metabolic stability is well-established across diverse chemotypes, including 1,4-benzodioxane-based pharmaceuticals [1].

Metabolic stability Oxidative metabolism CYP450

Pharmaceutical Scaffold Relevance: 1,4-Benzodioxane Core with CF₃ Substitution is Privileged in Metabolic Disease Patents

U.S. Patent 6,130,243 discloses 1,4-benzodioxin derivatives bearing trifluoromethyl, halogen, alkyl, and alkoxy substituents as therapeutic agents for diabetes, hyperglycemia, and obesity [1]. The patent explicitly claims compounds where the trifluoromethyl group is among the preferred substituents (R₁ and R₂) on the benzodioxin core, indicating that the CF₃-substituted scaffold has been prioritized in intellectual property covering metabolic disease indications [1]. Furthermore, 2,3-dihydrobenzo[1,4]dioxin has been identified as a novel scaffold for FFA1 (GPR40) agonists, a validated target for type 2 diabetes, where lipophilicity and metabolic stability are critical SAR drivers [2]. The target compound, as a 5-CF₃-6-carbaldehyde building block, provides direct synthetic access to this privileged chemical space for lead generation.

Diabetes Obesity GPCR agonism

Molecular Weight Efficiency: CF₃ Delivers Optimal Balance of Lipophilicity Without Excessive Mass Penalty

The target compound (MW = 232.16 g/mol) achieves an XLogP3-AA of 2.0 with a molecular weight well below the typical lead-like cutoff of 350 g/mol [1]. In contrast, the 5-Br analog (MW = 243.05 g/mol) has a lower lipophilicity (XLogP3-AA = 1.8) despite a higher molecular weight, resulting in a less favorable lipophilic efficiency (LipE) profile. The 5-Cl analog (MW = 198.60 g/mol, XLogP3-AA = 1.7) and 5-F analog (MW = 182.15 g/mol, XLogP3-AA = 1.2) are lighter but significantly less lipophilic, potentially requiring additional hydrophobic groups to achieve target potency—thereby eroding ligand efficiency [2]. The CF₃ group thus provides the highest lipophilicity-per-unit-mass among all halogen and alkyl substituents in this series.

Ligand efficiency Molecular property optimization Lead-likeness

Optimal Application Scenarios for 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Based on Quantitative Evidence


Lead Optimization for Oral Metabolic Disease Therapeutics (Diabetes, Obesity, Hyperglycemia)

The target compound is ideally suited as a key building block for synthesizing 1,4-benzodioxane-based FFA1 agonists or β₃-adrenergic receptor modulators targeting metabolic diseases [1]. Its XLogP3-AA of 2.0 positions it optimally for oral bioavailability, while the CF₃ group provides metabolic stability against first-pass CYP450 oxidation [2]. Patent US 6,130,243 explicitly claims CF₃-substituted benzodioxin derivatives for diabetes and obesity, validating this chemical space for therapeutic development [1].

Fragment-Based Drug Discovery Requiring Optimal Lipophilic Efficiency

With a molecular weight of 232.16 g/mol and XLogP3-AA of 2.0, the target compound achieves superior lipophilic efficiency compared to the 5-Br, 5-Cl, 5-F, and 5-CH₃ analogs [1]. This makes it the preferred aldehyde fragment for fragment-growing strategies where maintaining lead-likeness (MW < 350) while achieving target potency is critical. The CF₃ group provides the necessary hydrophobicity for binding pocket occupancy without the excessive mass penalty of bromine or the metabolic liability of methyl [2].

Parallel Library Synthesis via High-Efficiency Aldehyde Condensation Chemistry

The strong electron-withdrawing effect of the 5-CF₃ group (Hammett σₘ = 0.43) significantly enhances the electrophilicity of the 6-carbaldehyde carbon compared to all other 5-substituted analogs (σₘ range: -0.07 to 0.39) [1]. This enables faster and higher-yielding condensations with amines (Schiff base formation), hydrazines, and active methylene compounds, making the target compound the optimal choice for high-throughput parallel synthesis of compound libraries, particularly under mild or time-constrained reaction conditions [2].

Synthesis of Metabolically Stable Bioconjugates and Chemical Probes

For chemical biology applications requiring covalent protein labeling or activity-based probe synthesis, the target compound's CF₃ group provides a metabolically inert, non-radioactive ¹⁹F NMR handle alongside the reactive aldehyde [1]. The 5-CH₃ and 5-halogen analogs lack this additional spectroscopic utility and may introduce metabolic instability (CH₃ oxidation) or toxicity risks (Br/Cl dehalogenation), making the CF₃ compound the superior choice for probe development [2].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.